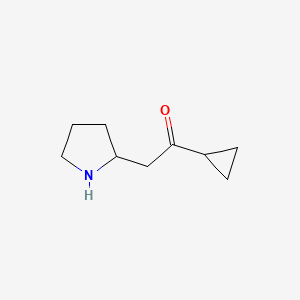1-Cyclopropyl-2-(pyrrolidin-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC17756473
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15NO |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 1-cyclopropyl-2-pyrrolidin-2-ylethanone |
| Standard InChI | InChI=1S/C9H15NO/c11-9(7-3-4-7)6-8-2-1-5-10-8/h7-8,10H,1-6H2 |
| Standard InChI Key | CKPGMEUYCBQHDM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)CC(=O)C2CC2 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Representation
The IUPAC name 1-cyclopropyl-2-pyrrolidin-1-ylethanone precisely defines its structure: a cyclopropyl group attached to a ketone-bearing carbon, which is further bonded to a pyrrolidine ring via a methylene bridge. The SMILES notation C1CCN(C1)CC(=O)C2CC2 encapsulates this connectivity, while the InChIKey GWJSOOYTIIXCBE-UHFFFAOYSA-N provides a unique identifier for computational referencing .
Table 1: Core molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₅NO |
| Molecular weight | 153.22 g/mol |
| XLogP3 | 1 |
| Hydrogen bond acceptors | 2 |
| Topological polar SA | 20.3 Ų |
| Rotatable bonds | 3 |
Stereochemical Considerations
Despite the presence of stereogenic centers in pyrrolidine, the compound is described as achiral in available data, suggesting either rapid interconversion of enantiomers or synthetic preparation as a racemic mixture . The cyclopropane ring imposes significant angle strain, potentially influencing reactivity patterns at the ketone group.
Physicochemical Profile
Partitioning Behavior
With an XLogP3 value of 1, the compound exhibits moderate lipophilicity, balancing solubility in organic solvents with limited aqueous miscibility . This property suggests potential membrane permeability in biological systems, though its high topological polar surface area (20.3 Ų) may restrict blood-brain barrier penetration.
Molecular Interactions
The absence of hydrogen bond donors (count = 0) combined with two acceptors creates a distinctive interaction profile. The pyrrolidine nitrogen (pKₐ ~11) remains largely protonated at physiological pH, conferring cationic character that could facilitate ionic interactions with biological targets .
Synthetic Considerations
-
Mannich reactions: Condensing cyclopropyl ketones with pyrrolidine derivatives
-
Nucleophilic acyl substitutions: Reacting acid chlorides with pyrrolidine-containing Grignard reagents
-
Cross-coupling strategies: Palladium-catalyzed couplings between halogenated ketones and pyrrolidine boronic esters
Challenges likely include controlling regioselectivity during cyclopropane formation and preventing N-oxidation of the pyrrolidine ring under strong oxidizing conditions. Scale-up would require optimization of cryogenic reaction conditions for cyclopropanation steps.
Future Research Directions
-
Synthetic methodology development: Designing enantioselective routes to access chiral derivatives
-
Computational modeling: DFT studies to quantify angle strain effects on reactivity
-
Biological screening: High-throughput assays for antimicrobial or CNS activity
-
Crystallographic analysis: Determining solid-state conformation through X-ray diffraction
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume